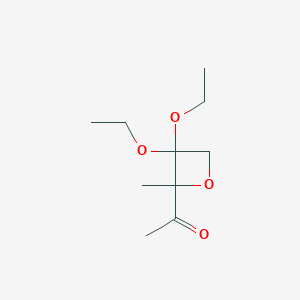
1-(3,3-Diethoxy-2-methyloxetan-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-Diethoxy-2-methyloxetan-2-yl)ethan-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound is characterized by the presence of two ethoxy groups and a methyl group attached to the oxetane ring, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of 1-(3,3-Diethoxy-2-methyloxetan-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl vinyl ether and acetone.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst like sulfuric acid to facilitate the formation of the oxetane ring.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
1-(3,3-Diethoxy-2-methyloxetan-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles like halides or amines replace the ethoxy groups, forming new derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-(3,3-Diethoxy-2-methyloxetan-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical intermediate.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(3,3-Diethoxy-2-methyloxetan-2-yl)ethan-1-one involves its interaction with molecular targets through its functional groups. The ethoxy and methyl groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds, van der Waals interactions, and covalent bonds with target molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-(3,3-Diethoxy-2-methyloxetan-2-yl)ethan-1-one can be compared with other oxetane derivatives:
1-(3-Methyloxetan-3-yl)ethan-1-one: This compound lacks the ethoxy groups, making it less versatile in certain chemical reactions.
1-(3,3-Dimethyloxetan-2-yl)ethan-1-one:
1-(3-Ethoxy-2-methyloxetan-2-yl)ethan-1-one: This compound has only one ethoxy group, which affects its chemical behavior and interactions.
The uniqueness of this compound lies in its dual ethoxy groups, which provide additional sites for chemical modification and enhance its utility in various applications.
Propriétés
Numéro CAS |
89435-03-0 |
|---|---|
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
1-(3,3-diethoxy-2-methyloxetan-2-yl)ethanone |
InChI |
InChI=1S/C10H18O4/c1-5-12-10(13-6-2)7-14-9(10,4)8(3)11/h5-7H2,1-4H3 |
Clé InChI |
QWCWHDOBECZTFA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(COC1(C)C(=O)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


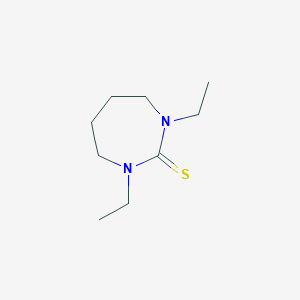
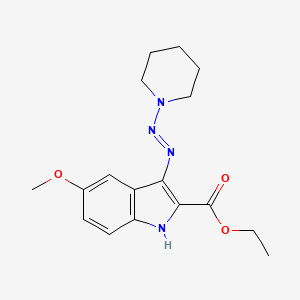
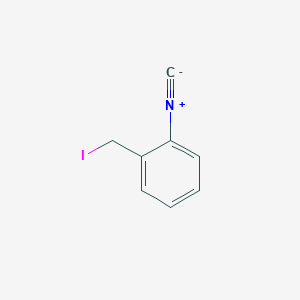
![N-{[2-(Morpholine-4-sulfonyl)-3-phenyloxiran-2-yl]methyl}ethanamine](/img/structure/B14391768.png)

![Phenol, 4-nitro-2-[[(2-phenylethyl)imino]methyl]-](/img/structure/B14391790.png)
![N-[(2-Methyloxan-4-yl)methylidene]hydroxylamine](/img/structure/B14391798.png)
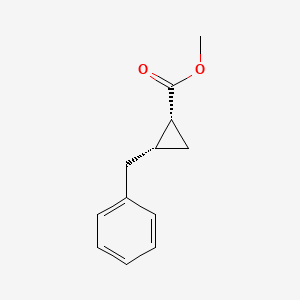
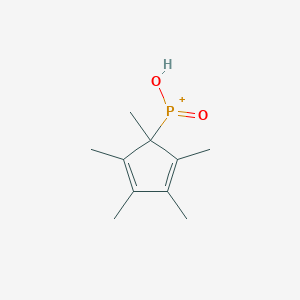
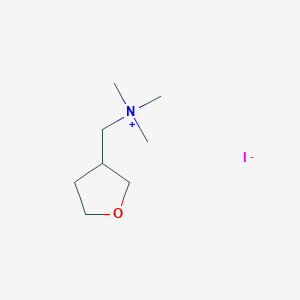

![4-[(1-Benzothiophen-7-yl)oxy]-3-chloroaniline](/img/structure/B14391819.png)
![5-[(2-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione](/img/structure/B14391839.png)
![3,3'-Dibromo-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14391845.png)
